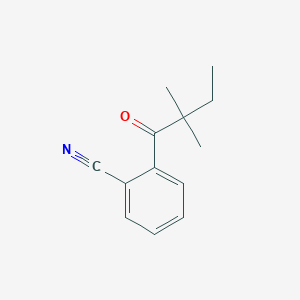
2'-Cyano-2,2-dimethylbutyrophenone
Overview
Description
2’-Cyano-2,2-dimethylbutyrophenone is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.27 . Its IUPAC name is 2-(2,2-dimethylbutanoyl)benzonitrile .
Molecular Structure Analysis
The InChI code for 2’-Cyano-2,2-dimethylbutyrophenone is 1S/C13H15NO/c1-4-13(2,3)12(15)11-8-6-5-7-10(11)9-14/h5-8H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2’-Cyano-2,2-dimethylbutyrophenone has a molecular weight of 201.27 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Photoremovable Protecting Groups in Organic Synthesis
2,5-Dimethylphenacyl esters, closely related to the target compound, serve as photoremovable protecting groups for carboxylic acids, demonstrating their utility in synthetic organic chemistry and biochemistry. The efficiency of these groups is highlighted by their high quantum yields in photorelease reactions, making them suitable for the selective release of protected compounds under light irradiation. This application is crucial for developing "caged" bioactive molecules that can be activated in a controlled manner (Zabadal et al., 2001).
Photosensitizers in DNA Repair
Compounds structurally akin to 2'-Cyano-2,2-dimethylbutyrophenone have been explored for their dual role as photosensitizers in both inducing DNA damage and facilitating its repair. This dual functionality underscores the potential of these compounds in studying and manipulating DNA repair mechanisms, providing insights into cellular responses to UV-induced DNA lesions (Trzcionka et al., 2007).
Catalysis in Organic Reactions
The structural analogs of this compound, such as dimethyltin(IV) coordination polymers, exhibit catalytic activity in Baeyer–Villiger oxidation reactions. These polymers facilitate the conversion of ketones to esters or lactones under environmentally benign conditions, highlighting their potential as sustainable catalysts in organic synthesis (Martins et al., 2016).
Photoluminescent Materials
The electrochemical oxidation of compounds structurally similar to this compound has revealed a new class of photoluminescent materials. These materials exhibit unique optical properties, such as distinct absorbance and photoluminescence, making them potential candidates for applications in optoelectronic devices and sensors (Ekinci et al., 2000).
properties
IUPAC Name |
2-(2,2-dimethylbutanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-13(2,3)12(15)11-8-6-5-7-10(11)9-14/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVNXUHHGVNJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642422 | |
| Record name | 2-(2,2-Dimethylbutanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898765-10-1 | |
| Record name | 2-(2,2-Dimethyl-1-oxobutyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,2-Dimethylbutanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




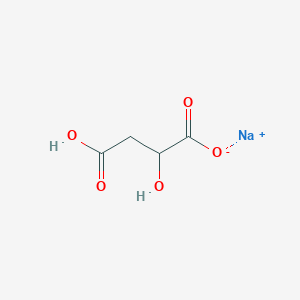


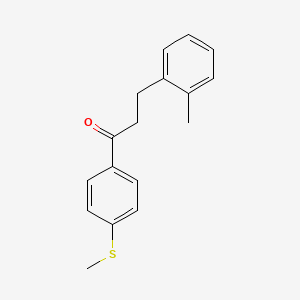

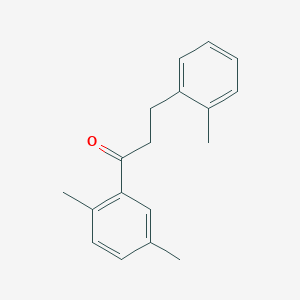


![4,7-Dibromobenzo[d]thiazol-2-ol](/img/structure/B1613177.png)
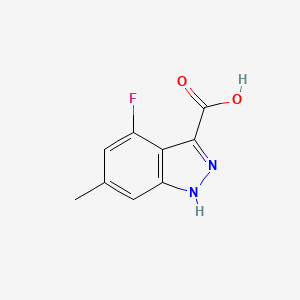

![7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1613181.png)
![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1613182.png)